

Application Notes: Synthesis of (2-Chloroethyl)benzene via Chlorination of Ethylbenzene

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Compound of Interest

Compound Name: (2-Chloroethyl)benzene

Cat. No.: B074947

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Introduction

(2-Chloroethyl)benzene, also known as phenethyl chloride, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, plasticizers, and dyes.^[1] One of its notable applications is as a precursor in the production of Fingolimod hydrochloride, a medication for multiple sclerosis.^[1] The synthesis of **(2-chloroethyl)benzene** is primarily achieved through the side-chain chlorination of ethylbenzene. This process involves the substitution of a hydrogen atom on the ethyl group with a chlorine atom. The selectivity of this reaction is crucial, as chlorination can occur on either the aromatic ring or the alkyl side chain, depending on the reaction conditions.^[2]

Reaction Mechanisms and Selectivity

The chlorination of ethylbenzene can proceed via two main pathways:

- Free Radical Substitution (Side-Chain Chlorination): This reaction is typically initiated by heat or UV light and leads to the substitution of a hydrogen atom on the ethyl side chain.^{[2][3]} The reaction proceeds through a free radical mechanism. The stability of the benzylic radical at the alpha-carbon (the carbon attached to the benzene ring) makes 1-chloro-1-phenylethane the major product under these conditions.^{[2][4][5]} However, chlorination at the beta-carbon to form the desired **(2-chloroethyl)benzene** can also be achieved.

- Electrophilic Aromatic Substitution (Ring Chlorination): In the presence of a Lewis acid catalyst, such as iron or ferric chloride (FeCl_3), chlorination occurs on the benzene ring, yielding a mixture of ortho- and para-chloroethylbenzene.^[2] This is because the ethyl group is an ortho-para directing group in electrophilic aromatic substitution reactions.^[2]

To selectively synthesize **(2-chloroethyl)benzene**, reaction conditions must be carefully controlled to favor side-chain chlorination at the beta-position.

Experimental Protocols

Two primary methods for the side-chain chlorination of ethylbenzene to produce **(2-chloroethyl)benzene** are detailed below.

Protocol 1: Photochlorination with Gaseous Chlorine

This method utilizes UV light to initiate the free-radical chlorination of ethylbenzene using gaseous chlorine.

Materials and Equipment:

- Ethylbenzene
- Gaseous chlorine, dried
- Concentrated sulfuric acid (for drying chlorine)
- Sodium hydrogen carbonate
- Three-necked flask
- Mercury immersion lamp or a 500-watt photolamp
- Gas inlet tube
- Highly efficient reflux condenser
- Heating bath
- Wash bottles

- 20-cm Vigreux column for vacuum fractionation

Procedure:

- Apparatus Setup: Assemble a three-necked flask equipped with a mercury immersion lamp, a gas inlet tube, and a highly efficient reflux condenser.[\[6\]](#) If a mercury lamp is unavailable, irradiate the flask externally with a 500-watt photolamp or conduct the reaction in direct sunlight, though this may result in lower yields.[\[6\]](#)
- Chlorine Gas Preparation: Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid.[\[6\]](#) Use empty safety wash bottles on either side of the sulfuric acid wash bottle.[\[6\]](#)
- Reaction Initiation: Heat the ethylbenzene in the flask to its boiling point using a heating bath.[\[6\]](#)
- Chlorination: Introduce a vigorous stream of dried gaseous chlorine through the gas inlet tube into the boiling ethylbenzene.[\[6\]](#) Ensure no chlorine gas passes through the condenser.[\[6\]](#)
- Reaction Monitoring: Continue the chlorination until the calculated increase in weight is achieved or the boiling point of the liquid reaches an empirically determined temperature (around 200°C).[\[6\]](#)
- Work-up and Purification:
 - After the reaction is complete, add a small amount of sodium hydrogen carbonate to the reaction product.[\[6\]](#)
 - Fractionally distill the product under vacuum using a 20-cm Vigreux column.[\[6\]](#)
 - To obtain a pure product, re-fractionate the main fraction, collecting fractions within narrower boiling point ranges.[\[6\]](#)

Protocol 2: Chlorination with Sulfuryl Chloride and a Radical Initiator

This method employs sulfonyl chloride as the chlorinating agent and a chemical radical initiator, such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN).

Materials and Equipment:

- Ethylbenzene
- Sulfonyl chloride (SO_2Cl_2)
- Benzoyl peroxide or azo-bis-isobutyronitrile (AIBN)
- Magnesium sulfate
- Round-bottomed flask
- Efficient reflux condenser
- Calcium chloride tube
- 20-cm Vigreux column for fractionation

Procedure:

- Reagent Preparation: Use a molar ratio of ethylbenzene to sulfonyl chloride of 1.2:1.[6]
- Reaction Setup: In a round-bottomed flask equipped with a highly efficient reflux condenser and a calcium chloride tube, combine the ethylbenzene and sulfonyl chloride.[6]
- Initiation: Add 0.002 moles of AIBN or benzoyl peroxide per mole of sulfonyl chloride to the mixture.[6]
- Reaction: Heat the mixture to boiling.[6] Add the same amount of initiator every hour.[6] The reaction is complete when the evolution of gas ceases, which typically takes 8-10 hours.[6]
- Work-up and Purification:
 - Allow the mixture to cool.[6]
 - Wash the cooled mixture with water.[6]

- Dry the organic layer with magnesium sulfate.[6]
- Fractionally distill the product through a 20-cm Vigreux column.[6]

Data Presentation

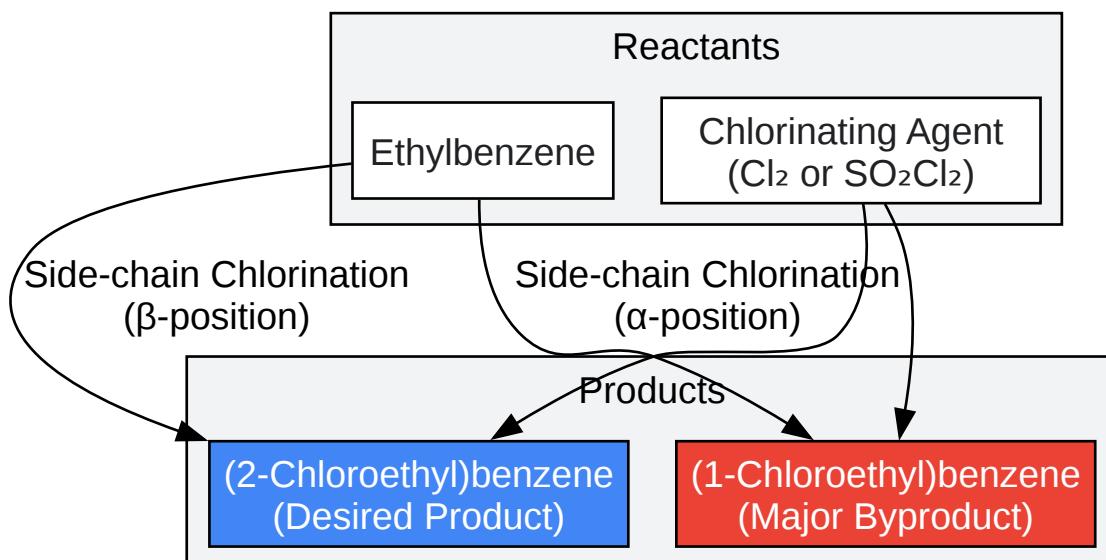
Table 1: Reaction Conditions and Yields for the Synthesis of **(2-Chloroethyl)benzene**

Parameter	Photochlorination with Gaseous Chlorine	Chlorination with Sulfuryl Chloride
Chlorinating Agent	Gaseous Chlorine (Cl ₂)	Sulfuryl Chloride (SO ₂ Cl ₂)
Initiator	UV light (mercury lamp, photolamp, or sunlight)	Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide
Molar Ratio (Ethylbenzene:Chlorinating Agent)	Not specified, reaction monitored by weight gain or temperature	1.2 : 1
Reaction Time	Dependent on light source and chlorine flow rate	8-10 hours
Yield of (2- Chloroethyl)benzene	60%	85%
Major Byproduct(s)	(1-chloroethyl)benzene (15- 20%)	1-phenyl-2-chloroethane

Table 2: Physical and Chemical Properties of **(2-Chloroethyl)benzene**

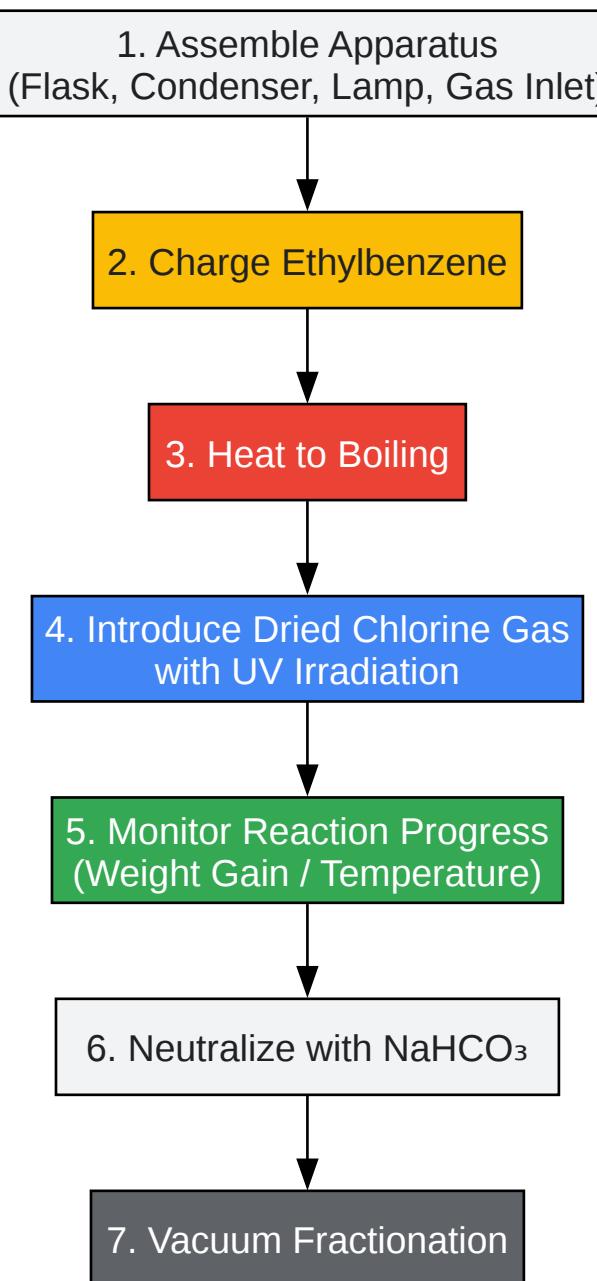
Property	Value
CAS Number	622-24-2
Molecular Formula	C ₈ H ₉ Cl
Molecular Weight	140.61 g/mol
Appearance	Colorless to slightly yellow transparent liquid
Boiling Point	200°C; 82-84°C at 16 mmHg; 77°C at 15 mmHg
Density	1.069 g/mL at 25°C
Refractive Index (n ₂₀ /D)	1.53
Purity (Typical)	≥98.5% (GC)

Visualizations



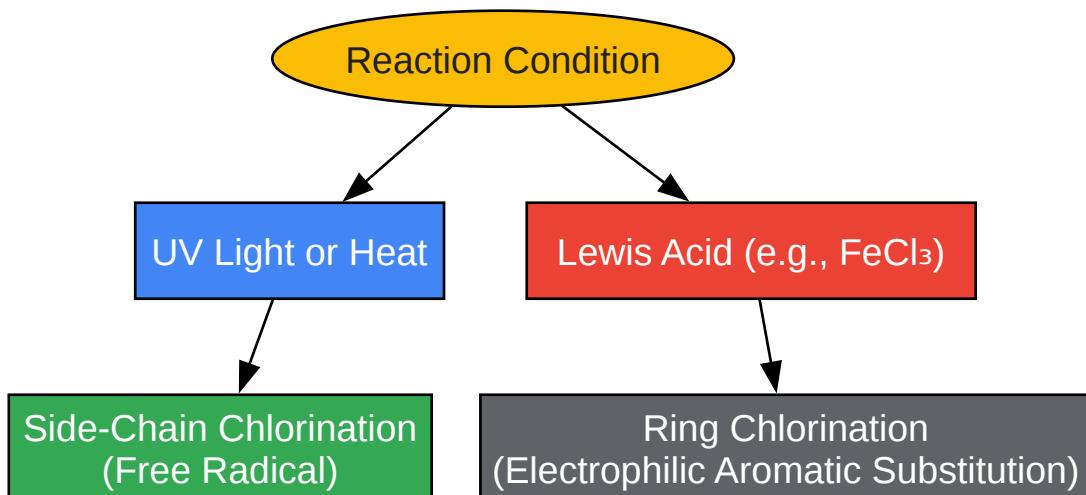
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Caption: Reaction pathway for the chlorination of ethylbenzene.



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Caption: Workflow for photochlorination of ethylbenzene.

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Caption: Influence of conditions on chlorination selectivity.

Safety and Handling

(2-Chloroethyl)benzene is classified as an irritant and can affect the eyes, respiratory system, and skin upon exposure.^[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.^[1] All procedures should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry, and well-ventilated area to prevent degradation.^[1] The reagents used, such as gaseous chlorine and sulfonyl chloride, are highly corrosive and toxic, requiring extreme caution and appropriate safety measures during handling.

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